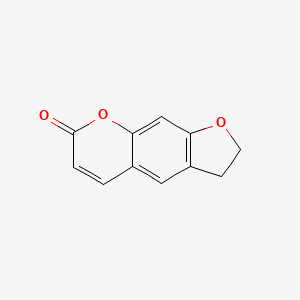

4',5'-Dihydropsoralen

Descripción general

Descripción

4',5'-Dihydropsoralen is a natural product found in Ficus carica and Ficus with data available.

Aplicaciones Científicas De Investigación

Photochemical Applications

1. Photochemotherapy

4',5'-Dihydropsoralen is utilized in photochemotherapy, a treatment modality that combines a photosensitizing agent with light exposure to induce therapeutic effects. This compound has shown promise in treating skin conditions such as psoriasis and vitiligo by promoting skin repigmentation through its interaction with DNA and subsequent cellular processes.

- Mechanism : Upon UV irradiation, this compound forms cross-links with pyrimidine bases in DNA, leading to the generation of cyclobutane dimers. This reaction is crucial for its therapeutic efficacy against certain skin disorders .

2. Antiviral and Antimicrobial Properties

Research indicates that this compound exhibits antiviral activity, particularly against the human immunodeficiency virus (HIV). Its ability to intercalate into DNA allows it to disrupt viral replication processes.

- Case Study : A study demonstrated that derivatives of this compound could inhibit HIV replication in vitro, suggesting potential use in antiviral therapies .

Biological Applications

1. Cancer Treatment

The compound's ability to induce apoptosis in cancer cells has been explored extensively. By forming DNA adducts, it can trigger cellular mechanisms leading to programmed cell death.

- Research Findings : In various studies, this compound has been shown to enhance the cytotoxic effects of chemotherapy agents when used in combination therapies .

2. Immunomodulation

There is evidence suggesting that this compound can modulate immune responses. It has been investigated for its potential role in treating autoimmune diseases by influencing lymphocyte activity.

Summary Table of Applications

Análisis De Reacciones Químicas

Photocycloaddition Reactions

4',5'-Dihydropsoralen undergoes [2+2] photocycloaddition with pyrimidine bases like thymine under UV irradiation (365 nm), forming cyclobutane adducts. Key features include:

Reaction Characteristics

-

Regio- and Stereoselectivity : The 3,4 double bond of the psoralen moiety reacts preferentially, yielding a cis-anti adduct in intramolecular reactions under extreme dilution (≤2×10⁻⁵ M) .

-

Reversibility : The cycloadducts dissociate upon irradiation at 254 nm, restoring the original structure .

-

Concentration Dependence : At high concentrations (≥5×10⁻⁴ M), intermolecular dimerization dominates, while intramolecular reactions require low concentrations to favor ring stacking .

Table 1: Photocycloaddition Products and Conditions

| Substrate | Reaction Partner | Conditions | Product | Selectivity | Reversibility |

|---|---|---|---|---|---|

| This compound | Thymine | 365 nm, H₂O | 3,4 cis-anti cycloadduct | Regioselective | Yes (254 nm) |

| Bichromophoric model | Self-dimerization | 365 nm, ≥5×10⁻⁴ M | 3,4-Dimer | Stereo-controlled | No |

Substitution Reactions

The 4'-halomethyl derivatives of this compound exhibit distinct reactivity with nucleophiles:

Key Pathways

-

Amine Substitution :

-

Dehydrohalogenation :

Table 2: Substitution vs. Elimination in Halomethyl Derivatives

| Halide (X) | Nucleophile | Product | Yield (%) | Competing Reaction |

|---|---|---|---|---|

| I | Pyridine | Pyridinium iodide (10 ) | 12–13 | Dehydrohalogenation (60–80%) |

| Br | 4-Methylpyridine | Methylpyridinium bromide (14 ) | 43 | Minimal elimination |

| Cl | Pyridine | Pyridinium chloride | 56 | No elimination observed |

Radical Cyclization

Radical-mediated syntheses of this compound derivatives have been developed:

-

Copper(II) Bromide in DMSO : Promotes cyclization of bromomethyl precursors into functionalized dihydrobenzofurans (56% yield) .

-

Beckwith Method : Utilizes tributyltin hydride (Bu₃SnH) and AIBN to generate carbon radicals for regioselective C–C bond formation .

Theoretical Insights

MO calculations predict that the triplet excited state of this compound is critical for photoreactivity:

Propiedades

Número CAS |

7535-48-0 |

|---|---|

Fórmula molecular |

C11H8O3 |

Peso molecular |

188.18 g/mol |

Nombre IUPAC |

2,3-dihydrofuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C11H8O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-2,5-6H,3-4H2 |

Clave InChI |

VXGRJERITKFWPL-UHFFFAOYSA-N |

SMILES |

C1COC2=C1C=C3C=CC(=O)OC3=C2 |

SMILES canónico |

C1COC2=C1C=C3C=CC(=O)OC3=C2 |

Key on ui other cas no. |

7535-48-0 |

Sinónimos |

4',5'-dihydropsoralen |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.